molecular formula C11H5F3O3 B11871328 3-(2,2,2-Trifluoroacetyl)chromen-4-one CAS No. 160856-31-5

3-(2,2,2-Trifluoroacetyl)chromen-4-one

Cat. No.: B11871328
CAS No.: 160856-31-5
M. Wt: 242.15 g/mol
InChI Key: FMMYGFOKXUYLED-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroacetyl)chromen-4-one is a chemical compound that belongs to the class of chromones, which are oxygen-containing heterocycles. This compound is characterized by the presence of a trifluoroacetyl group attached to the chromen-4-one structure. Chromones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroacetyl)chromen-4-one can be achieved through various methods. One common approach involves the reaction of 4-oxo-4H-chromene-3-carbaldehyde with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and yields the desired product in good to excellent yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of automated reactors and optimized reaction conditions can further enhance the yield and purity of the compound .

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroacetyl)chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which contribute to its biological activity. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed pharmacological effects .

Comparison with Similar Compounds

3-(2,2,2-Trifluoroacetyl)chromen-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific trifluoroacetyl group, which imparts distinct chemical and biological properties compared to other chromone derivatives.

Properties

CAS No.

160856-31-5

Molecular Formula

C11H5F3O3

Molecular Weight

242.15 g/mol

IUPAC Name

3-(2,2,2-trifluoroacetyl)chromen-4-one

InChI

InChI=1S/C11H5F3O3/c12-11(13,14)10(16)7-5-17-8-4-2-1-3-6(8)9(7)15/h1-5H

InChI Key

FMMYGFOKXUYLED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)C(F)(F)F

Origin of Product

United States

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